N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11050939
InChI: InChI=1S/C22H19N3O/c1-15-8-11-17(12-9-15)20-21(24-22(26)18-6-4-3-5-7-18)25-14-16(2)10-13-19(25)23-20/h3-14H,1-2H3,(H,24,26)
SMILES: CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=CC=C4
Molecular Formula: C22H19N3O
Molecular Weight: 341.4 g/mol

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

CAS No.:

Cat. No.: VC11050939

Molecular Formula: C22H19N3O

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide -

Molecular Formula C22H19N3O
Molecular Weight 341.4 g/mol
IUPAC Name N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Standard InChI InChI=1S/C22H19N3O/c1-15-8-11-17(12-9-15)20-21(24-22(26)18-6-4-3-5-7-18)25-14-16(2)10-13-19(25)23-20/h3-14H,1-2H3,(H,24,26)
Standard InChI Key QUCSSVBORXMGFB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=CC=C4

Structural and Molecular Characteristics

The compound’s structure comprises a bicyclic imidazo[1,2-a]pyridine scaffold substituted at the 2-position with a 4-methylphenyl group and at the 6-position with a methyl group. The 3-position is functionalized with a benzamide moiety, contributing to its planar aromatic system and hydrogen-bonding capabilities. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₂₂H₁₉N₃O
Molecular Weight341.4 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
logP (Partition Coefficient)5.41 (estimated)
Topological Polar Surface Area31.75 Ų

The SMILES notation (CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=CC=C4) and InChIKey (QUCSSVBORXMGFB-UHFFFAOYSA-N) further delineate its connectivity and stereochemical properties.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves a two-step protocol:

  • Formation of the imidazo[1,2-a]pyridine core: Condensation of 2-amino-5-methylpyridine with α-bromo-4-methylacetophenone yields 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine .

  • Benzamide functionalization: Reaction of the imidazopyridine intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) introduces the benzamide group at the 3-position.

Key Reaction Conditions

  • Solvents: Dichloromethane or toluene for acylation .

  • Temperature: 0–25°C to minimize side reactions.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (logSw = -6.07) due to its hydrophobic aromatic systems . It remains stable under ambient conditions but may degrade under prolonged exposure to light or strong acids/bases.

Spectroscopic Data

  • ¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 7.25–8.10 (m, aromatic protons).

  • MS (ESI+): m/z 342.2 [M+H]⁺.

Related Compounds and Analogues

Compound NameKey Structural DifferenceBiological Relevance
4-Chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamideChlorine substitution at benzamideEnhanced logP (5.41)
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acidCarboxylic acid at 3-positionZolpidem intermediate
N-[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamideLack of 6-methyl groupReduced steric hindrance

Future Research Directions

  • Pharmacokinetic Profiling: Evaluate absorption, metabolism, and excretion in model organisms.

  • Target Identification: Screen against neurotransmitter receptors (e.g., serotonin, dopamine).

  • Structural Optimization: Introduce polar groups to improve solubility and bioavailability.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator